molecular formula C4H10Cl2Si B1585592 (Dichloromethyl)trimethylsilane CAS No. 5926-38-5

(Dichloromethyl)trimethylsilane

Cat. No. B1585592
CAS RN: 5926-38-5
M. Wt: 157.11 g/mol
InChI Key: XJTUNBKAWATELL-UHFFFAOYSA-N
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Description

(Dichloromethyl)trimethylsilane is a chemical compound with the molecular formula C4H10Cl2Si and a molecular weight of 157.11 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of (Dichloromethyl)trimethylsilane has been determined by gas phase electron diffraction . The molecule has C1-symmetry .


Physical And Chemical Properties Analysis

(Dichloromethyl)trimethylsilane has a boiling point of 133 °C/730 mmHg, a density of 1.04 g/mL at 25 °C, and a refractive index (n20/D) of 1.4455 .

Scientific Research Applications

(Dichloromethyl)trimethylsilane is an organosilicon compound with the formula (CH3)3SiCHCl2 . It’s commonly used in scientific research, particularly in the field of organic chemistry .

One known application of (Dichloromethyl)trimethylsilane is in the synthesis of terminal alkenes. It can be treated with aldehydes or ketones in the presence of triphenylphosphine . The specific experimental procedures and outcomes would depend on the particular reaction conditions and the compounds involved.

  • Synthesis of Terminal Alkenes

    • Field : Organic Chemistry
    • Application : (Dichloromethyl)trimethylsilane can be treated with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes .
    • Results : The outcome of this reaction is the formation of terminal alkenes .
  • Preparation of Trimethylsilylmethyl Magnesium Chloride

    • Field : Organometallic Chemistry
    • Application : (Dichloromethyl)trimethylsilane can be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .
    • Results : The outcome of this reaction is the formation of trimethylsilylmethyl magnesium chloride .
  • Synthesis of Silacyclobutanes

    • Field : Organic Chemistry
    • Application : (Dichloromethyl)trimethylsilane can be used in the synthesis of silacyclobutanes, which are four-membered cyclic compounds containing a silicon atom .
    • Results : The outcome of this reaction is the formation of silacyclobutanes .
  • Preparation of Siloxanes

    • Field : Polymer Chemistry
    • Application : (Dichloromethyl)trimethylsilane can be used in the preparation of siloxanes, which are compounds containing Si-O-Si linkages .
    • Results : The outcome of this reaction is the formation of siloxanes .

Safety And Hazards

(Dichloromethyl)trimethylsilane is a flammable liquid and vapor . It should be stored at room temperature . Personal protective equipment should be used when handling this chemical .

properties

IUPAC Name

dichloromethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2Si/c1-7(2,3)4(5)6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTUNBKAWATELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064062
Record name Silane, (dichloromethyl)trimethyl-
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Molecular Weight

157.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dichloromethyl)trimethylsilane

CAS RN

5926-38-5
Record name (Dichloromethyl)trimethylsilane
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Record name (Dichloromethyl)trimethylsilane
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Record name (Dichloromethyl)trimethylsilane
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Record name Silane, (dichloromethyl)trimethyl-
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Record name Silane, (dichloromethyl)trimethyl-
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Record name Dichloromethyltrimethylsilane
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Record name (DICHLOROMETHYL)TRIMETHYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
H Sakurai, H Yamamori, M Kumada - The Journal of Organic …, 1968 - ACS Publications
The first carbon-functional organotrisilanes, 1-and 2-(dichloromethyl) heptamethyltrisilane, havebeen pre-pared from the corresponding chloroheptamethyltrisilanes with-…
Number of citations: 13 pubs.acs.org
GL Larson, O Rosario - Journal of Organometallic Chemistry, 1979 - Elsevier
(Dichlorometyl)trimethylsilane, Me 3 SiCCl 2 H, (dichloromethyl)phenyldimethylsilane, PhMe 2 SiCCl 2 H, and (dichloromethyl)diphenylmethylsilane, Ph 2 MeSiCCl 2 H, readily react …
Number of citations: 3 www.sciencedirect.com
BR Yoo, JH Kim, BG Cho, IN Jung - Journal of Organometallic Chemistry, 2001 - Elsevier
(Polychloromethyl)silanes (Cl 3−m Me m SiCH 3−n Cl n : m=0–3; n=2, 3) reacted with excess benzene in the presence of aluminum chloride to give (polyphenylmethyl)silanes. Such …
Number of citations: 1 www.sciencedirect.com
K Tamao, M Kumada - Journal of Organometallic Chemistry, 1971 - Elsevier
Four new (chloromethyl)disilanes, (ClCH 2 )Cl 2 SiSiCl 2 Me (I), (Cl 2 CH)Cl 2 SiSiCl 2 Me(II), (ClCH 2 )MeClSiSiClMe 2 (III) and (ClCH 2 )Me 2 SiSiCl 3 (IV), have been prepared and …
Number of citations: 2 www.sciencedirect.com
RL Kreeger - 1976 - search.proquest.com
… of was reported in 1964- in which a stream of dichloromethyl-trimethylsilane (10) in helium with sodium-potassium vapor at 260-280 was found to give dimethylvinylsilane (11) (Scheme …
Number of citations: 4 search.proquest.com
D Li, Y Li, Z Chen, H Shang, H Li, X Ren - RSC Advances, 2014 - pubs.rsc.org
Protocols for the stereoselective synthesis of α-(dichloromethyl)amines, α-(chloromethyl)amines, and α-chloroaziridines are presented. Diastereoselective synthesis of α-(dichloromethyl)…
Number of citations: 2 pubs.rsc.org
CY Lee, JS Han, BR Yu, IN Jeong - Bulletin of the Korean …, 2000 - koreascience.kr
Direct reaction of elemental silicon with a mixture of (dichloromethyl) silanes 1$[Cl_3-nMenSiCHCl_2: $ n= 0 (a), n= 1 (b), n= 2 (c), n= 3 (d)] and hydrogen chloride has been studied in …
Number of citations: 7 koreascience.kr
T Kobayashi, KH Pannell - Organometallics, 1990 - ACS Publications
(Chloromethyl) oligosilanes are conveniently synthesized in high yield (> 75%) via the reaction be-tween chlorooligosiianes and (chloromethyl) lithium generated in situ from …
Number of citations: 18 pubs.acs.org
OW Steward, WJ Uhl, BW Sands - Journal of Organometallic Chemistry, 1968 - Elsevier
329 REARRANGEMENTS OF ORGANOSILICON COMPOUNDS I. THE MIGRATORY APTITUDES OF VARIOUS ORGANIC GROUPS IN THE ALUMINUM CHLORIDE-CATA Page 1 …
Number of citations: 29 www.sciencedirect.com
GL Larson, C Cádiz - Journal of Organometallic Chemistry, 1982 - Elsevier
Attempts to generate chlorocarbene or bromocarbene from (dichloromethyl)trimethylsilane and (dibromomethyl)trimethylsilane, respectively, under phase transfer conditions results in …
Number of citations: 4 www.sciencedirect.com

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